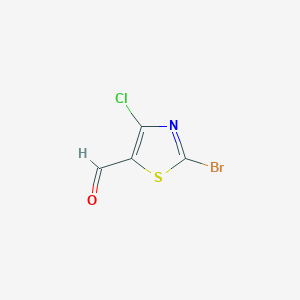![molecular formula C23H16ClN5O2 B2956853 N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-72-8](/img/no-structure.png)
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Quinazolinone derivatives have been recognized for their potent antimicrobial properties. They have been tested against a variety of Gram-positive and Gram-negative bacteria. For instance, a related compound, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one, demonstrated significant in vitro antimicrobial activity against Staphylococcus aureus . This suggests that our compound of interest may also possess similar antimicrobial capabilities, potentially contributing to the development of new antibiotics.
Anticancer Properties
Quinazoline derivatives are known to be effective in cancer treatment. Some compounds in this class have been approved as drugs, such as erlotinib and gefitinib , which are used for treating lung and pancreatic cancers . The structural similarity of N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide to these drugs suggests potential anticancer applications, possibly through inhibition of tyrosine kinases involved in tumor growth and proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives is well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them candidates for treating inflammatory diseases. The triazole moiety, in particular, has been associated with anti-inflammatory activity, suggesting that our compound could be explored for such applications .
作用機序
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . The presence of the triazole nucleus in the structure of the compound may contribute to its biological activity.
Biochemical Pathways
Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Based on the known biological activities of triazole compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzoic acid with benzylamine to form N-benzyl-4-chlorobenzamide, which is then reacted with 2-aminobenzoic acid to form N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Starting Materials": [ "4-chlorobenzoic acid", "benzylamine", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: React 4-chlorobenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-benzyl-4-chlorobenzamide.", "Step 2: React N-benzyl-4-chlorobenzamide with 2-aminobenzoic acid in the presence of a coupling agent and a catalyst to form N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: Purify the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
1031664-72-8 |
分子式 |
C23H16ClN5O2 |
分子量 |
429.86 |
IUPAC名 |
N-benzyl-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H16ClN5O2/c24-17-9-6-15(7-10-17)20-21-26-23(31)18-11-8-16(12-19(18)29(21)28-27-20)22(30)25-13-14-4-2-1-3-5-14/h1-12,28H,13H2,(H,25,30) |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



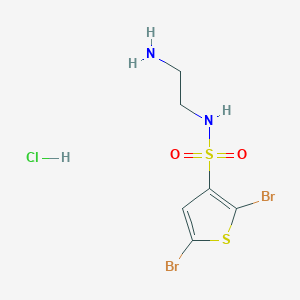
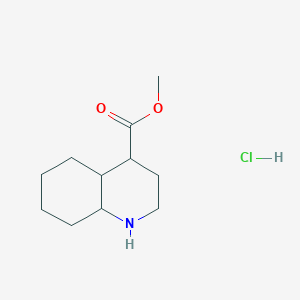

![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)
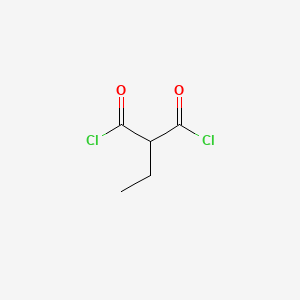
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)
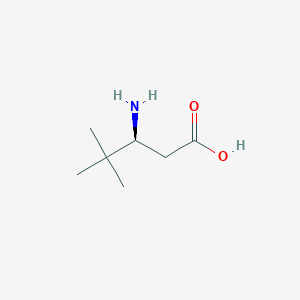

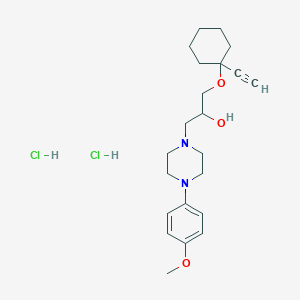
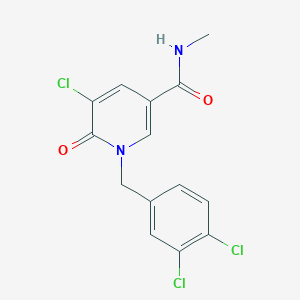
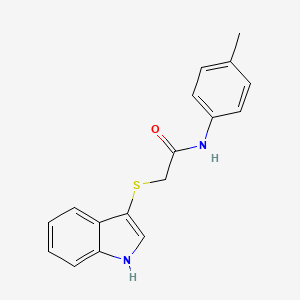
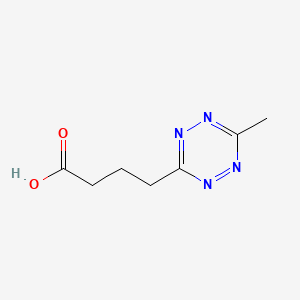
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)
